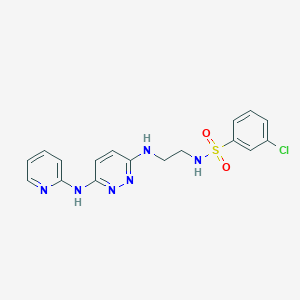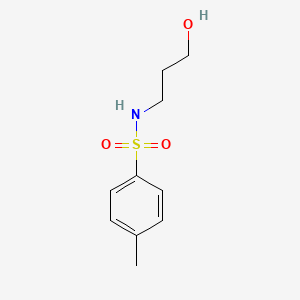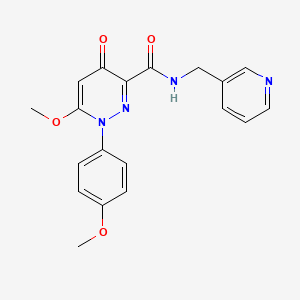![molecular formula C10H16Cl2N2O3 B2506729 Methyl 3-[2-(azetidin-3-yl)-1,3-oxazol-5-yl]propanoate;dihydrochloride CAS No. 2470438-73-2](/img/structure/B2506729.png)
Methyl 3-[2-(azetidin-3-yl)-1,3-oxazol-5-yl]propanoate;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-[2-(azetidin-3-yl)-1,3-oxazol-5-yl]propanoate;dihydrochloride” is a chemical compound with the CAS Number: 2470438-73-2 . It has a molecular weight of 283.15 . The IUPAC name for this compound is methyl 3- (2- (azetidin-3-yl)oxazol-5-yl)propanoate dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O3.2ClH/c1-14-9 (13)3-2-8-6-12-10 (15-8)7-4-11-5-7;;/h6-7,11H,2-5H2,1H3;2*1H . This code provides a specific string of characters that describes the molecular structure of the compound.Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Synthesis of β-Lactam and Imidazole Derivatives : Research has demonstrated the synthesis of imidazole derivatives containing the β-lactam ring, a structural motif related to the compound . These compounds were synthesized through reactions involving L-Histidine, acetic anhydride, and various aromatic aldehydes, characterized by FT-IR, NMR spectroscopy, and aimed at exploring novel chemical entities with potential biological activities (Askar, Ali, & Al-Mouamin, 2016).
Structural Studies on Uracil Derivatives : Studies on uracil derivatives closely related to the compound of interest revealed their crystal structures through X-ray diffraction, providing insights into their molecular arrangements and potential for DNA interaction based on their electrostatic binding capabilities. This foundational knowledge aids in understanding the structural basis for the biological activities of similar compounds (Yao et al., 2013).
Pharmacological Evaluation and Material Science Applications
Antimicrobial Activity : Compounds featuring azetidinone and thiazolidinone frameworks have been evaluated for their antibacterial and antifungal activities, showcasing the potential of these structures in developing new antimicrobial agents. Such research highlights the versatility of nitrogen and sulfur-containing heterocyclic compounds in addressing the need for novel antimicrobials (Mistry & Desai, 2006).
Polyurethane Dispersion with Azetidine End Groups : The development of a self-curable system for an aqueous-based polyurethane dispersion utilizing azetidine end groups represents a novel application in materials science. This research illustrates the potential of azetidine-containing compounds in creating advanced materials with self-curing properties, relevant for coatings and adhesives applications (Wang et al., 2006).
Mecanismo De Acción
The mechanism of action of this compound is not specified in the available resources. The mechanism of action generally refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .
It is stored at a temperature of 4 degrees Celsius . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .
Safety and Hazards
The safety information available indicates that this compound has the GHS07 pictogram. The signal word for this compound is “Warning”. The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
methyl 3-[2-(azetidin-3-yl)-1,3-oxazol-5-yl]propanoate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3.2ClH/c1-14-9(13)3-2-8-6-12-10(15-8)7-4-11-5-7;;/h6-7,11H,2-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKPYMYGQOREER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CN=C(O1)C2CNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2506646.png)
![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2506649.png)

![5,7-dimethyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2506652.png)


![1-(2-Bromoethyl)-3-[(2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B2506658.png)
![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2506661.png)
![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2506662.png)



![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)isobutyramide](/img/structure/B2506667.png)
![N-(1-Cyanopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide](/img/structure/B2506669.png)